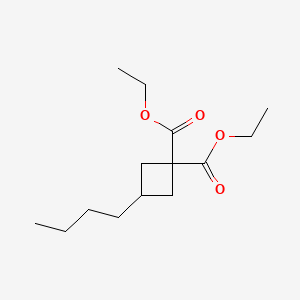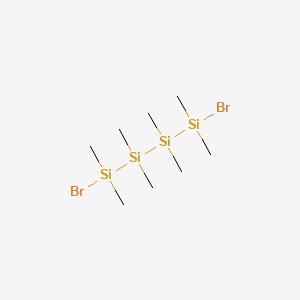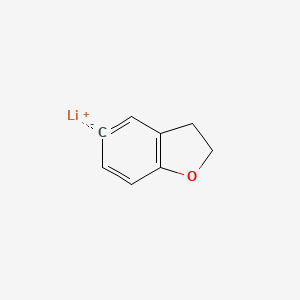
Diselenide, bis(2-methylphenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diselenide, bis(2-methylphenyl), is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(2-methylphenyl), typically involves the reaction of 2-methylphenyl halides with selenium reagents. One common method is the treatment of 2-methylphenyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated 2-methylphenyl selenocyanate in water . This reaction is relatively fast and yields the desired diselenide in good to excellent yields.
Industrial Production Methods: Industrial production of diselenides often involves the use of metal diselenides derived from the reaction of elemental selenium with strong reducing agents such as sodium borohydride or lithium triethylborohydride . These methods are scalable and can produce large quantities of diselenides for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Diselenide, bis(2-methylphenyl), undergoes several types of chemical reactions, including:
Oxidation: Diselenides can be oxidized to form selenoxides or selenones.
Reduction: Reduction of diselenides can yield selenols or selenolates.
Substitution: Diselenides can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and phenols can react with diselenides under mild conditions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenolates.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Diselenide, bis(2-methylphenyl), has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its anticancer and chemopreventive activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of diselenide, bis(2-methylphenyl), involves its ability to modulate redox processes. It can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. The compound can interact with molecular targets such as glutathione peroxidase, influencing cellular redox balance and exerting cytotoxic effects on cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial biofilms and generate reactive oxygen species .
Comparaison Avec Des Composés Similaires
Diphenyl diselenide: Known for its antioxidant and anticancer properties.
2,2’-Dithienyl diselenide: Exhibits antibacterial and antifungal activities.
Bis(4-hydroxyphenyl) diselenide: Investigated as an anti-inflammatory agent.
Uniqueness: Diselenide, bis(2-methylphenyl), stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methylphenyl groups may enhance its lipophilicity and cellular uptake, potentially making it more effective in certain applications compared to other diselenides .
Propriétés
Numéro CAS |
69447-36-5 |
|---|---|
Formule moléculaire |
C14H14Se2 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
1-methyl-2-[(2-methylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C14H14Se2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clé InChI |
SCDZXLABLXAHDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1[Se][Se]C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


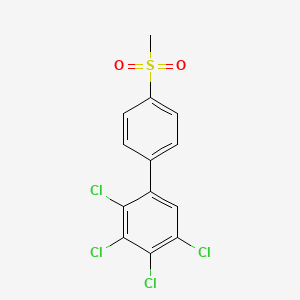
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)

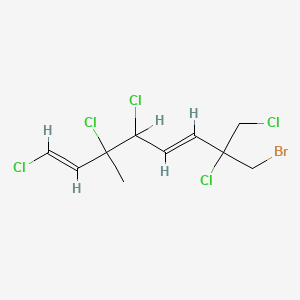
![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
methanone](/img/structure/B14469765.png)
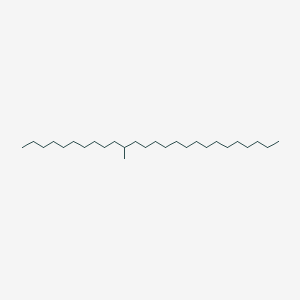
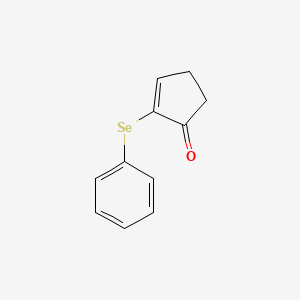
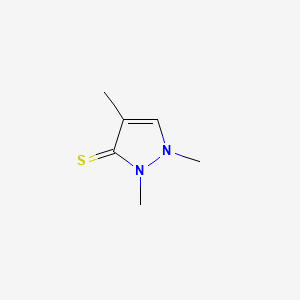
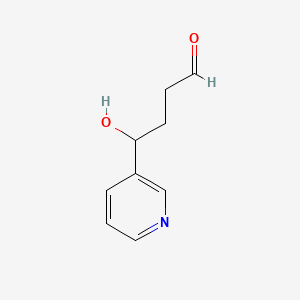
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
